molecular formula C12H14O B2597483 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one CAS No. 206355-74-0

9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one

Cat. No.: B2597483
CAS No.: 206355-74-0
M. Wt: 174.243
InChI Key: CJNRGPRRTUIXJT-UHFFFAOYSA-N
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Description

9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one (CAS 206355-74-0) is a valuable benzannulenone intermediate in medicinal and materials chemistry. This compound serves as a key synthetic precursor for the potent and selective nociceptin/orphanin FQ peptide (NOP) receptor antagonist SB612111 . Its structural features, comprising an extended π-conjugated system fused with an electron-withdrawing ketone group, also make it a candidate for investigation in Nonlinear Optical (NLO) materials research, where such properties are critical for applications like second-harmonic generation . Furthermore, the benzosuberone (benzo[7]annulenone) scaffold is present in various biologically active compounds and is a platform for generating derivatives with antimicrobial properties . Synthetic routes to this molecule often involve Friedel-Crafts acylation strategies for constructing the benzocycloheptanone core . The compound can undergo standard ketone transformations, such as reduction to secondary alcohols or participation in further ring-functionalization reactions, enabling diverse chemical exploration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

9-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-6-7-11(13)8-10-4-2-3-5-12(9)10/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRGPRRTUIXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a benzocycloheptene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods: On an industrial scale, the production of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Overview

9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is a compound with the CAS number 206355-74-0. Its unique structure and properties make it a valuable compound in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

  • Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Research indicates that derivatives of tetrahydrobenzo compounds can act as antagonists for NMDA and AMPA receptors. These receptors are crucial in synaptic plasticity and memory function, suggesting that 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one may have implications in treating neurodegenerative diseases and cognitive disorders .
  • Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the development of new therapeutic agents targeting specific biological pathways .

2. Organic Synthesis

  • Building Block for Complex Molecules : Due to its structural characteristics, 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is employed as a building block in organic synthesis. It facilitates the creation of more complex molecular architectures through various reactions such as Diels-Alder reactions and other cycloaddition processes .
  • Chiral Synthesis : The compound's stereochemical properties allow it to be used in asymmetric synthesis, which is essential in creating enantiomerically pure compounds for pharmaceutical applications .

Case Study 1: Neuropharmacological Effects
Research published in PubMed explored the pharmacological properties of compounds related to tetrahydrobenzo structures. It was found that certain derivatives exhibited high potency as NMDA receptor antagonists, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing racemic mixtures of tetrahydro compounds demonstrated the utility of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one in creating novel therapeutic agents with improved efficacy against specific targets within biological systems .

Mechanism of Action

The mechanism of action of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Parent Ketone: 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one

  • Structure : Lacks the 9-methyl group of the target compound.
  • Synthesis : Prepared via reduction of the ketone precursor using trifluoroacetic acid and triethylsilane .

Allyl-Substituted Derivatives

  • 6-Allyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one :
    • Synthesis : Achieved via LiHMDS/THF-mediated allylation of the parent ketone, yielding 34% product .
    • Impact : The allyl group introduces π-bond conjugation, altering electronic properties and enabling further functionalization (e.g., Diels-Alder reactions).
  • 6-Allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Synthesis: Methylation of the allylated derivative using methyl iodide (75% yield) .

Halogenated Derivatives

  • 6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 1777805-08-9):
    • Structure : Fluorine and iodine substituents at positions 6 and 6.
    • Molecular Weight : 322.09 g/mol .
    • Reactivity : Halogens enable cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry.

Methano-Bridged Analog

  • 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one: Structure: Incorporates a methano bridge, forming a tricyclic framework. Impact: The bridge rigidifies the structure, influencing binding affinity in cholinesterase inhibition studies .

Functional Group Variants

  • 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (Alcohol Derivative): Synthesis: Manganese-catalyzed β-methylation of alcohols using methanol . Key Data: ¹H NMR signals at δ 4.60 (d, 1H) and δ 4.95 (d, 1H) . Comparison: The hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility.
  • 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (Amine Derivative):
    • Synthesis : Produced as a diastereomeric mixture .
    • Impact : The amine group introduces basicity, enabling salt formation (e.g., hydrochloride salts) for enhanced stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Reactivity Reference
9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one C₁₂H₁₄O 174.24 9-Me, 6-ketone Synthetic intermediate
6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one C₁₁H₁₂O 160.21 6-ketone Precursor for derivatives
6-Allyl-6-methyl derivative C₁₄H₁₈O 202.29 6-allyl, 6-Me, 6-ketone Functionalization studies
6,6-Difluoro-7-iodo derivative C₁₁H₉F₂IO 322.09 6-F, 7-I, 6-ketone Cross-coupling reactions
8,9-Dihydro-5H-5,9-methanobenzo derivative C₁₂H₁₂O 172.23 Methano bridge, 7-ketone Cholinesterase inhibition
6-Methyl alcohol derivative C₁₂H₁₆O 176.25 6-Me, 5-OH Pharmacological intermediates

Biological Activity

Chemical Identification

  • IUPAC Name: 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one
  • CAS Number: 206355-74-0
  • Molecular Formula: C₁₂H₁₄O
  • Molecular Weight: 174.24 g/mol
  • PubChem CID: 11117119

This compound is a member of the benzoannulene family and exhibits significant biological activity that has garnered attention in various research fields.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one exhibit antimicrobial properties. For instance, derivatives of tetrahydrobenzene moieties have been shown to act as antagonists to NMDA and AMPA receptors, which are crucial in various neurological pathways. The pharmacological characterization of these compounds has revealed their potential in treating conditions associated with excitotoxicity and neurodegeneration .

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated that various benzoannulene derivatives can inhibit NF-kB activity, a transcription factor known to promote tumor growth and inflammation-driven cancers. Specific analogs have shown IC₅₀ values comparable to established inhibitors, suggesting a promising avenue for cancer chemoprevention .

Case Study 1: NMDA and AMPA Receptor Antagonism

A study focused on the synthesis of tetrahydrobenzene derivatives showed that certain compounds exhibited high potency against NMDA receptors with Kb values as low as 0.0028 µM. These findings indicate strong potential for developing neuroprotective agents based on the structure of 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one .

Case Study 2: Inhibition of NF-kB

In a detailed investigation of alkaloids from Waltheria spp., several compounds demonstrated significant inhibition of NF-kB with IC₅₀ values ranging from 7.1 to 12.1 µM. This suggests that similar structural motifs found in benzoannulenes could be effective in reducing inflammation and tumor progression .

Structure-Activity Relationship (SAR)

The biological activity of 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one appears to be influenced by its molecular structure. Modifications to the tetrahydrobenzene core can significantly alter receptor binding affinity and biological efficacy. For instance, the introduction of different substituents at specific positions on the ring system can enhance or diminish activity against targeted receptors.

Data Table: Biological Activity Summary

Biological Activity Mechanism Reference
NMDA Receptor AntagonismBlocks excitotoxic signaling
AMPA Receptor AntagonismReduces synaptic transmission
NF-kB InhibitionPrevents tumor progression
Antimicrobial ActivityInhibits growth of pathogens

Chemical Reactions Analysis

Reduction Reactions

The ketone moiety in the annulene core undergoes reduction to form secondary alcohols.

Reaction Type Reagents/Conditions Product Yield Source
Ketone ReductionLiAlH<sub>4</sub> in THF, 0°C to RT9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-ol~70-85%
Catalytic HydrogenationH<sub>2</sub>, Pd/C in ethanolPartially saturated derivatives (dependent on reaction time and pressure)Variable

Key Findings :

  • LiAlH<sub>4</sub> selectively reduces the ketone without affecting the aromatic ring.

  • Catalytic hydrogenation may lead to partial saturation of the annulene ring under prolonged conditions .

Oxidation Reactions

Oxidation pathways are influenced by the steric environment of the methyl group and the fused ring system.

Reaction Type Reagents/Conditions Product Yield Source
Benzylic OxidationSeO<sub>2</sub>, acetic acid9-Hydroxymethyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one22-35%
Ring-Opening OxidationCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Fragmented products (e.g., substituted benzoic acids)<20%

Notes :

  • SeO<sub>2</sub> selectively oxidizes benzylic positions adjacent to the methyl group .

  • Chromium-based oxidants lead to non-selective degradation due to strain in the annulene system .

Substitution Reactions

The methyl group and aromatic protons participate in electrophilic/nucleophilic substitutions.

Reaction Type Reagents/Conditions Product Yield Source
Friedel-Crafts AcylationAcCl, AlCl<sub>3</sub>, DCM9-Methyl-2-acetyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one45-60%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>3-Bromo-9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one55%

Key Observations :

  • Friedel-Crafts acylation occurs at the para position relative to the ketone .

  • Bromination favors the aromatic ring over the annulene system due to electron-withdrawing effects of the ketone .

Ring Functionalization

The annulene ring undergoes cycloaddition and expansion under specific conditions.

Reaction Type Reagents/Conditions Product Yield Source
Diels-Alder ReactionMaleic anhydride, heatBridged tricyclic adduct30-40%
Ring ExpansionDiazomethane, Cu catalyst10-Methyl-6,7,8,9,10,11-hexahydro-5H-benzo annulen-6-one18-25%

Mechanistic Insight :

  • Diels-Alder reactivity is enhanced by strain in the annulene ring .

  • Ring expansion via carbene insertion is limited by steric hindrance from the methyl group .

Biological Activity Derivatives

Derivatization for biological applications involves functional group interconversion.

Derivative Type Reagents/Conditions Application Source
Reductive AminationNH<sub>3</sub>, NaBH<sub>3</sub>CNAmine analogs for receptor antagonism (e.g., NOP receptor ligands)
EsterificationAc<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub>Prodrug development (enhanced bioavailability)

Research Highlights :

  • Amine derivatives show promise as nociception/orphanin FQ peptide (NOP) receptor antagonists .

  • Ester derivatives improve solubility for in vivo studies .

Q & A

Q. What are the standard synthetic routes for 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one, and what reagents are critical for its preparation?

The compound is synthesized via α-alkenylation of ketones using manganese(I) catalysts, where primary alcohols serve as alkylating agents. Key intermediates include manganese complexes that facilitate C–C bond formation under mild conditions . Alternative routes involve carboxylation with methyl esters, such as methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate, which is functionalized using tert-butyldiphenylsilyl groups and 2-methylallyl reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 13C NMR : Resolves alkenyl and carbonyl carbons, confirming the bicyclic structure and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 453.2242 for a silylated derivative) .
  • Chiral HPLC : Distinguishes enantiomers using columns like Chiralcel IF (99:1 Hexane/iPrOH) to assess enantiomeric excess (e.g., 90% ee) .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS):

  • Acute Toxicity : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
  • Handling : Use PPE (gloves, goggles), avoid dust formation, and ensure ventilation. For spills, employ alcohol-insoluble absorbents .

Advanced Research Questions

Q. How can enantioselective synthesis of benzo[7]annulenone derivatives be optimized?

Chiral auxiliaries like (S)-tert-butyldiphenylsilyl-ethynyl groups enable asymmetric synthesis. Reaction kinetics are monitored via chiral HPLC, and enantiomeric ratios are improved using Rh-catalyzed cyclopropanation or Pd-mediated allylic substitutions . Computational modeling (DFT) predicts transition states to refine stereochemical outcomes .

Q. What computational strategies are used to study structure-activity relationships (SAR) in pharmacological applications?

  • Molecular Docking : Evaluates binding affinity to targets like TGF-β type I receptor kinase (e.g., IN-1130 derivatives) .
  • QSAR Modeling : Correlates substituent effects (e.g., methyl groups at C9) with bioactivity, using descriptors like logP and polar surface area .

Q. How does the benzo[7]annulenone scaffold contribute to anti-inflammatory drug design?

Structural analogs (e.g., purpurogallin) inhibit NF-κB and MAPK pathways by targeting redox-sensitive cysteine residues in kinases. In vitro assays (e.g., LPS-stimulated BV2 microglia) measure cytokine suppression (IL-6, TNF-α) via ELISA . Derivatives with hydroxyl or fluorine substitutions show enhanced potency due to improved hydrogen bonding and metabolic stability .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

The flexible bicyclic ring complicates crystal packing. Strategies include:

  • Cryocrystallography : Reduces thermal motion at 100 K.
  • SHELXL Refinement : Uses anisotropic displacement parameters and twin refinement for high-R factors in twinned crystals .

Notes

  • Contradictions : Synthesis yields vary with steric hindrance (e.g., 77% for methyl ester derivatives vs. 91% for silylated analogs) .
  • Unresolved Issues : Mechanistic details of Mn(I)-catalyzed α-alkenylation require further kinetic studies .

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